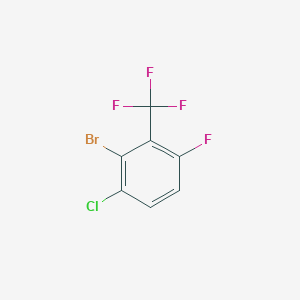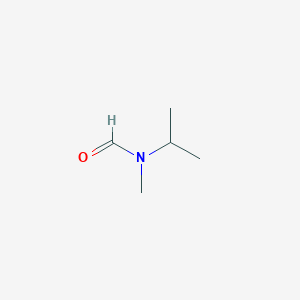
2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3BrClF3 . It is a derivative of benzene, which is a colorless liquid with a sweet smell . This compound is part of the family of organobromides, organochlorides, and organofluorides, which are organic compounds containing a bromine atom, a chlorine atom, and a fluorine atom, respectively .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringFC(F)(F)c1ccc(Br)cc1 . This indicates that the molecule consists of a benzene ring with bromine, chlorine, and fluorine atoms attached to it . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 154-155 °C and a density of 1.607 g/mL at 25 °C . The compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Organometallic Chemistry
2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene serves as a versatile precursor in the synthesis of organometallic compounds. It is instrumental in preparing synthetically useful reactions through various organometallic intermediates, demonstrating its pivotal role in organometallic chemistry and synthesis pathways (Porwisiak & Schlosser, 1996).
Electrophilic Aromatic Substitution
This compound has been utilized in the Friedel-Crafts alkylation of arenes under superacidic conditions, leading to the formation of trifluoromethylated ethanes and ethenes. This illustrates its applicability in creating complex aromatic compounds with significant yields, showcasing its potential in facilitating advanced chemical synthesis processes (Sandzhieva et al., 2016).
Coordination Chemistry
The compound is explored in the realm of coordination chemistry, where its derivatives are engaged in forming novel fluorocryptands. These fluorocryptands exhibit significant metal ion binding capabilities, opening avenues for developing new materials with unique properties, such as enhanced ionic interactions and potential applications in catalysis and material science (Plenio et al., 1997).
Fluorination Techniques
This compound is also a key player in fluorination techniques. Research shows its utility in achieving selective fluorination of aromatic compounds, contributing to the development of fluorine chemistry and the synthesis of fluorinated analogs of organic molecules. This has implications for pharmaceuticals, agrochemicals, and material sciences, where fluorine incorporation can drastically alter the properties of compounds (Fedorov et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-6-3(9)1-2-4(10)5(6)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVMQOWOTGFQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine](/img/structure/B2650676.png)
![5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2650680.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2650681.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one](/img/structure/B2650683.png)


![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propane-1-sulfonamide](/img/structure/B2650690.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2650692.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B2650693.png)
![(2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2650694.png)
